Cilnidipine

Description

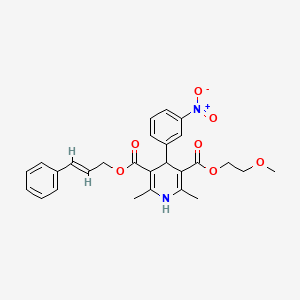

Structure

3D Structure

Properties

IUPAC Name |

3-O-(2-methoxyethyl) 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEBULYHNRNJTE-DHZHZOJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046309 |

Source

|

| Record name | Cilnidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

653ºC |

Source

|

| Record name | Cilnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Insoluble |

Source

|

| Record name | Cilnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

132203-70-4, 132295-21-7, 132338-87-5 |

Source

|

| Record name | Cilnidipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132203-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cilnidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132203704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilnidipine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132295217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilnidipine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132338875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cilnidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-methoxyethyl (2E)-3-phenyl-2-propenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CILNIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97T5AZ1JIP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CILNIDIPINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S85436ZG85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CILNIDIPINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LNU2SU262 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

110ºC |

Source

|

| Record name | Cilnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

An In-depth Technical Guide to the Sympatholytic Mechanism of Cilnidipine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cilnidipine represents a fourth-generation dihydropyridine calcium channel blocker (CCB) distinguished by a unique dual-blocking mechanism targeting both L-type (CaV1.2) and N-type (CaV2.2) voltage-gated calcium channels.[1][2] This dual antagonism confers a significant clinical advantage over traditional L-type selective CCBs. By blocking L-type channels in vascular smooth muscle, Cilnidipine induces potent vasodilation and reduces blood pressure.[3] Critically, its concurrent blockade of N-type channels at presynaptic sympathetic nerve terminals inhibits norepinephrine release, thereby suppressing the reflex tachycardia and blunting the sympathetic overactivity often associated with potent vasodilation.[3][4] This guide provides a detailed examination of the molecular and physiological basis of Cilnidipine's sympatholytic action, outlines key experimental protocols for its validation, and presents a comparative analysis of its hemodynamic effects.

Introduction: Overcoming the Limitations of Conventional Calcium Channel Blockers

Traditional dihydropyridine CCBs, such as amlodipine and nifedipine, primarily target L-type calcium channels located on vascular smooth muscle cells.[5] Their blockade prevents calcium influx, leading to vasodilation and a reduction in blood pressure. However, this rapid drop in blood pressure often triggers a baroreceptor-mediated reflex, leading to an undesirable increase in sympathetic nervous system activity. This results in reflex tachycardia (increased heart rate) and can counteract the antihypertensive effect.[6][7] Aberrant sympathetic nerve stimulation is a major contributor to hypertension.[4] Cilnidipine was developed to address this limitation by incorporating a sympatholytic component into its primary antihypertensive action.[2][7]

The Dual-Target Molecular Mechanism of Action

Cilnidipine's unique pharmacological profile stems from its ability to engage two distinct voltage-gated calcium channel subtypes.

L-type (CaV1.2) Channel Blockade: The Basis of Vasodilation

Consistent with its dihydropyridine classification, Cilnidipine effectively blocks L-type calcium channels in the smooth muscle cells of blood vessels.[3] This action inhibits the influx of extracellular calcium required for muscle contraction, resulting in arterial vasodilation, reduced systemic vascular resistance, and a consequent lowering of blood pressure.[3][5]

N-type (CaV2.2) Channel Blockade: The Core of Sympatholysis

The defining feature of Cilnidipine is its potent inhibitory action on N-type calcium channels.[2] These channels are densely located on presynaptic terminals of sympathetic neurons and play a pivotal role in neurotransmitter release.[3][4] An incoming action potential depolarizes the nerve terminal, opening N-type channels. The subsequent influx of calcium triggers the fusion of vesicles containing norepinephrine with the presynaptic membrane, releasing the neurotransmitter into the synaptic cleft.[8]

By blocking these N-type channels, Cilnidipine directly inhibits this calcium influx at the nerve ending.[3][8] This attenuates the release of norepinephrine, reducing the overall sympathetic outflow to target organs like the heart and blood vessels.[1][2] This sympatholytic effect is the primary mechanism by which Cilnidipine prevents reflex tachycardia.[4]

Physiological & Hemodynamic Consequences

The dual blockade of L- and N-type calcium channels translates into a distinct and clinically favorable hemodynamic profile.

Effective Blood Pressure Control without Reflex Tachycardia

The primary clinical advantage of Cilnidipine is its ability to lower blood pressure without causing a compensatory increase in heart rate.[4] Studies have consistently shown that while both Cilnidipine and traditional L-type blockers like amlodipine achieve similar reductions in systolic and diastolic blood pressure, Cilnidipine treatment results in a stable or even slightly reduced heart rate.[9][10] This is in stark contrast to amlodipine, which often leads to an increase in heart rate due to unopposed sympathetic activation.[10]

Attenuation of Sympathetic Hyperactivity

Beyond preventing reflex tachycardia, Cilnidipine's N-type channel blockade leads to a general suppression of sympathetic overactivity.[11][12] This is particularly beneficial for hypertensive patients who exhibit elevated sympathetic tone, such as those with morning hypertension or stress-induced hypertension.[13] Clinical studies have demonstrated that Cilnidipine can reduce plasma and urine catecholamine concentrations, direct markers of sympathetic nerve activity.[11] Furthermore, it has been shown to improve cardiac sympathetic nerve activity as measured by 123I-metaiodobenzylguanidine (MIBG) cardiac imaging.[9]

Comparative Hemodynamic Data

The following table summarizes data from a comparative study, illustrating the differential effects of Cilnidipine and Amlodipine on key hemodynamic and sympathetic markers.

| Parameter | Baseline (Pre-Treatment) | Post-Cilnidipine Treatment | Post-Amlodipine Treatment |

| Systolic BP (mmHg) | 155 ± 10 | 135 ± 8 (p<0.01) | 136 ± 9 (p<0.01) |

| Diastolic BP (mmHg) | 95 ± 5 | 82 ± 4 (p<0.01) | 83 ± 5 (p<0.01) |

| Heart Rate (bpm) | 75 ± 8 | 73 ± 7 (NS) | 78 ± 9 (p<0.05 vs. Cilnidipine) |

| Plasma Norepinephrine (pg/mL) | 280 ± 60 | 230 ± 50 (p<0.05) | 290 ± 65 (NS) |

| MIBG Washout Rate (%) | 35 ± 7 | 28 ± 6 (p<0.02) | 32 ± 7 (p<0.04) |

| Data synthesized from clinical findings for illustrative purposes, based on studies like Sakata K, et al. (1999).[9] Statistical significance indicates change from baseline unless otherwise noted. |

Experimental Validation & Methodologies

The sympatholytic actions of Cilnidipine can be rigorously validated through a combination of in vitro and in vivo experimental protocols.

Protocol: Patch-Clamp Electrophysiology for N-type Channel Blockade

Objective: To directly measure the inhibitory effect of Cilnidipine on N-type (CaV2.2) calcium channel currents in isolated sympathetic neurons.

Rationale: The patch-clamp technique is the gold standard for studying ion channel function, allowing for high-fidelity recording of ionic currents across a small patch of cell membrane or the entire cell.[14][15] This protocol allows for the direct quantification of channel inhibition by the drug.

Step-by-Step Methodology:

-

Cell Preparation: Isolate superior cervical ganglion (SCG) neurons from a suitable animal model (e.g., Wistar rat).[2] Culture the neurons for 24-48 hours to allow for recovery and adherence.

-

Recording Setup: Use a standard patch-clamp rig with an inverted microscope.[16] Prepare borosilicate glass micropipettes with a resistance of 10-25 MΩ.[16]

-

Solutions:

-

External Solution (Bath): Contains Ba²⁺ (e.g., 10 mM BaCl₂) as the charge carrier to enhance current and block K⁺ channels, along with appropriate buffers (e.g., HEPES) and channel blockers (e.g., tetrodotoxin to block Na⁺ channels).

-

Internal Solution (Pipette): Contains a Cs⁺-based solution to block K⁺ channels from the inside, along with EGTA to chelate calcium, and ATP/GTP to maintain cell health.

-

-

Recording Procedure:

-

Establish a whole-cell patch-clamp configuration on a selected neuron.[15]

-

Hold the cell membrane at a negative potential (e.g., -80 mV).

-

Apply a depolarizing voltage step (e.g., to +10 mV) to elicit a maximal inward Ba²⁺ current through voltage-gated calcium channels.

-

Record baseline currents.

-

Perfuse the bath with the external solution containing a known concentration of Cilnidipine (e.g., 0.1, 1, 10 µM).

-

After equilibration, record the currents again using the same voltage-step protocol.

-

-

Data Analysis: Measure the peak inward current before and after drug application. Calculate the percentage of current inhibition for each Cilnidipine concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

Protocol: Measurement of Norepinephrine Spillover

Objective: To quantify the rate of norepinephrine release from sympathetic nerve terminals into the plasma of an in vivo model, assessing the systemic sympatholytic effect of Cilnidipine.

Rationale: Norepinephrine spillover is a well-established method for assessing sympathetic nervous system activity in specific organs or the whole body.[17][18] It involves isotope dilution techniques to differentiate between released norepinephrine and that which is cleared from circulation.[18]

Step-by-Step Methodology:

-

Animal Preparation: Anesthetize a suitable animal model (e.g., spontaneously hypertensive rat).[18] Insert catheters into the femoral artery (for blood sampling and pressure monitoring) and femoral vein (for drug and tracer infusion).

-

Tracer Infusion: Begin a continuous intravenous infusion of a radiolabeled norepinephrine tracer, such as ³H-norepinephrine, at a constant rate.[18] Allow the tracer to reach a steady-state concentration in the plasma (typically ~90 minutes).[18]

-

Baseline Measurement:

-

Drug Administration: Administer Cilnidipine intravenously at a therapeutic dose.

-

Post-Drug Measurement: After a suitable interval, draw a second arterial blood sample and process it as in the baseline step.

-

Biochemical Analysis:

-

Use high-performance liquid chromatography (HPLC) with electrochemical detection to measure the concentration of endogenous (unlabeled) norepinephrine.

-

Use liquid scintillation counting to measure the concentration of ³H-norepinephrine.

-

-

Calculation:

-

Norepinephrine Clearance (mL/min/kg): Infusion Rate of ³H-NE / Plasma Concentration of ³H-NE

-

Norepinephrine Spillover Rate (ng/min/kg): Norepinephrine Clearance × Plasma Concentration of Endogenous NE

-

-

Data Analysis: Compare the norepinephrine spillover rate before and after Cilnidipine administration to quantify the drug's sympatho-inhibitory effect. A significant reduction indicates suppression of norepinephrine release.

Conclusion and Future Directions

Cilnidipine's dual L- and N-type calcium channel blockade provides a rational and effective mechanism for managing hypertension, particularly in patients with sympathetic overactivity.[2] Its ability to inhibit norepinephrine release from sympathetic nerve terminals not only prevents the common side effect of reflex tachycardia but also confers additional cardiorenal protective benefits.[1][11] The experimental protocols detailed herein provide a robust framework for researchers to further investigate and validate the unique sympatholytic properties of Cilnidipine and next-generation dual-channel antagonists. Future research should continue to explore the long-term clinical outcomes of this sympatholytic action, especially in patient populations with comorbidities such as chronic kidney disease, diabetes, and heart failure, where sympathetic dysregulation is a key pathophysiological factor.[7][11]

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Cilnidipine?

- ResearchGate. (2025, August 9). Cilnidipine: A New Generation Ca2+ Channel Blocker with Inhibitory Action on Sympathetic Neurotransmitter Release | Request PDF.

-

Kosaka, T., et al. (n.d.). Effects of cilnidipine on sympathetic nerve activity and cardiorenal function in hypertensive patients with type 2 diabetes mellitus: association with BNP and aldosterone levels. PubMed. [Link]

-

YouTube. (2025, June 11). Cilnidipine (Atelec) – Uses, Side Effects, Mechanism of Action, Dosage, Interactions, Warnings. Retrieved from YouTube. [Link]

-

Khan, Y. H., et al. (2021, November 22). Efficacy of Cilnidipine (L/N-type Calcium Channel Blocker) in Treatment of Hypertension: A Meta-Analysis of Randomized and Non-randomized Controlled Trials. NIH. [Link]

- Semantic Scholar. (n.d.). Cilnidipine: a new generation Ca channel blocker with inhibitory action on sympathetic neurotransmitter release. Retrieved from Semantic Scholar. [URL not available]

-

Takahara, A., et al. (2013, July 10). Effects of cilnidipine on sympathetic outflow and sympathetic arterial pressure and heart rate regulations in rats. PubMed. [Link]

-

Mehta, K. K., et al. (2024, April 1). Cilnidipine, a Dual L/N-type Ca - Japi.org. Retrieved from Japi.org. [Link]

-

Rose, M., et al. (n.d.). The fourth-generation Calcium channel blocker: Cilnidipine. PMC - PubMed Central. [Link]

-

YouTube. (2020, April 15). Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. Retrieved from YouTube. [Link]

-

Arita, M., et al. (n.d.). Cilnidipine inhibits the sympathetic nerve activity and improves baroreflex sensitivity in patients with hypertension. PubMed. [Link]

-

Sakata, K., et al. (n.d.). Effects of Amlodipine and Cilnidipine on Cardiac Sympathetic Nervous System and Neurohormonal Status in Essential Hypertension. American Heart Association Journals. [Link]

-

Marchetti, C., et al. (n.d.). Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. PMC - PubMed Central. [Link]

-

Pe Benito, A. M., et al. (2018, April 19). Measurement of plasma norepinephrine and 3,4-dihydroxyphenylglycol: method development for a translational research study. PMC - NIH. [Link]

-

Mohanty, I. R., et al. (2025, March 29). Cilnidipine: An L- and N-Type Blocker of Calcium Channels Ameliorating Renal Damage in Experimental Hypertensive Rats. NIH. [Link]

-

Tsuchihashi, T., et al. (n.d.). Comparison of the Antialbuminuric Effects of L-/N-type and L-type Calcium Channel Blockers in Hypertensive Patients with Diabetes and Microalbuminuria: The Study of Assessment for Kidney Function by Urinary Microalbumin in Randomized (SAKURA) Trial. PMC - PubMed Central. [Link]

-

Eisenhofer, G., et al. (n.d.). Different relationships of spillover to release of norepinephrine in human heart, kidneys, and forearm. American Physiological Society Journal. [Link]

-

ResearchGate. (2014, April 3). Patch-Clamp Recording of Voltage-Sensitive Ca2+ Channels. Retrieved from ResearchGate. [Link]

-

Takahara, A. (2012, March 28). Dual L/N-Type Ca2+ Channel Blocker: Cilnidipine as a New Type of Antihypertensive Drug. SciSpace. [Link]

-

Mak, D.-O. D., et al. (n.d.). Patch-Clamp Electrophysiology of Intracellular Ca2+ Channels. PMC - PubMed Central. [Link]

- Dr.Oracle. (2026, January 20). In a patient with hypertension and potentially impaired renal function, which calcium channel blocker, Cilnidipine (L-type calcium channel blocker) or Amlodipine (L-type calcium channel blocker), causes less edema?

- Hamer, A. W., et al. (n.d.). Norepinephrine spillover to plasma in patients with congestive heart failure: evidence of increased overall and cardiorenal sympathetic nervous.

-

Keeton, T. K., & Biediger, A. M. (n.d.). The measurement of norepinephrine clearance and spillover rate into plasma in conscious spontaneously hypertensive rats. PubMed. [Link]

Sources

- 1. Cilnidipine, a Dual L/N-type Ca [japi.org]

- 2. The fourth-generation Calcium channel blocker: Cilnidipine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Cilnidipine? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. scispace.com [scispace.com]

- 9. ahajournals.org [ahajournals.org]

- 10. droracle.ai [droracle.ai]

- 11. Effects of cilnidipine on sympathetic nerve activity and cardiorenal function in hypertensive patients with type 2 diabetes mellitus: association with BNP and aldosterone levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cilnidipine inhibits the sympathetic nerve activity and improves baroreflex sensitivity in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy of Cilnidipine (L/N-type Calcium Channel Blocker) in Treatment of Hypertension: A Meta-Analysis of Randomized and Non-randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. docs.axolbio.com [docs.axolbio.com]

- 16. Patch-Clamp Electrophysiology of Intracellular Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

- 18. The measurement of norepinephrine clearance and spillover rate into plasma in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Measurement of plasma norepinephrine and 3,4-dihydroxyphenylglycol: method development for a translational research study - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Cilnidipine-Mediated Modulation of Endothelial Nitric Oxide Dynamics

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Pharmaceutical Researchers, Vascular Biologists, and Drug Development Scientists

Executive Summary

Cilnidipine (CIL) represents a fourth-generation dihydropyridine calcium channel blocker (CCB) distinguished by its dual blockade of L-type and N-type voltage-gated calcium channels. Unlike conventional L-type-only blockers (e.g., amlodipine) which primarily target vascular smooth muscle cells (VSMCs), Cilnidipine exerts a direct, pleiotropic effect on the vascular endothelium.

This guide delineates the molecular mechanisms by which Cilnidipine enhances endothelial nitric oxide synthase (eNOS) coupling and nitric oxide (NO) bioavailability. It provides a validated experimental framework for quantifying these effects in vitro, offering a robust protocol for researchers investigating endothelial dysfunction in hypertension and renal pathology.

Mechanistic Foundations: The Dual-Pathway Advantage

The N-Type Differentiator

Standard CCBs cause vasodilation solely by blocking L-type channels in VSMCs. This rapid vasodilation often triggers a reflex activation of the sympathetic nervous system (SNS), leading to tachycardia and increased norepinephrine release.

Cilnidipine blocks N-type calcium channels located at sympathetic nerve endings.[1][2][3][4][5] This blockade inhibits the release of norepinephrine, thereby preventing reflex tachycardia and reducing the vasoconstrictive adrenergic tone. This unique property creates a hemodynamic environment favorable for endothelial recovery.

The PI3K/Akt/eNOS Signaling Axis

Beyond sympathetic modulation, Cilnidipine acts directly on endothelial cells to stimulate NO production. This action is independent of calcium channel blockade in the endothelium itself but is mediated through an intracellular kinase cascade.

-

Initiation: Cilnidipine interaction with the endothelial membrane recruits/activates Phosphatidylinositol 3-kinase (PI3K) .

-

Transduction: Activated PI3K phosphorylates Akt (Protein Kinase B) .[6]

-

Execution: p-Akt phosphorylates eNOS at the critical Serine 1177 (Ser1177) residue.

-

Output: Phosphorylation at Ser1177 increases the calcium sensitivity of eNOS, enhancing the conversion of L-arginine to NO even at resting intracellular calcium levels.

Restoration of eNOS Coupling

Under oxidative stress, eNOS can become "uncoupled," producing superoxide (

Visualization: Molecular Signaling Pathway

The following diagram illustrates the dual mechanism: the direct intracellular phosphorylation pathway and the indirect sympathetic inhibition.

Caption: Cilnidipine blocks sympathetic N-type channels while simultaneously activating the PI3K/Akt/eNOS pathway in endothelial cells.

Comparative Pharmacology: Cilnidipine vs. Amlodipine[1][9][10][11][12]

Researchers must distinguish between L-type and L/N-type blockade effects. The table below summarizes the key differentiators validated in clinical and preclinical studies.

| Feature | Amlodipine (L-Type) | Cilnidipine (L/N-Type) | Mechanism of Difference |

| NO Production | Minimal / Indirect | High / Direct | Cilnidipine activates Akt/eNOS pathway; Amlodipine does not. |

| Sympathetic Reflex | High (Tachycardia risk) | Suppressed | N-type blockade inhibits norepinephrine release.[5] |

| Renal Protection | Glomerular afferent dilation | Afferent & Efferent dilation | Efferent dilation (N-type) reduces glomerular pressure and proteinuria. |

| Pedal Edema | Common (15-30%) | Rare (<5%) | Balanced pre/post-capillary dilation prevents fluid leakage. |

| Oxidative Stress | Moderate antioxidant | Potent antioxidant | Higher lipophilicity and direct ROS scavenging capability. |

Experimental Protocols

To validate Cilnidipine’s effects on NO production, the following protocols are recommended. These workflows utilize Human Umbilical Vein Endothelial Cells (HUVECs), the gold standard for in vitro endothelial research.

Protocol A: Fluorometric NO Detection (DAF-2 DA)

This assay measures intracellular NO in real-time using the cell-permeable dye Diaminofluorescein-2 Diacetate (DAF-2 DA).

Reagents:

-

HUVECs (Passage 3-6)

-

Cilnidipine (dissolved in DMSO; working conc. 0.1 µM – 10 µM)

-

DAF-2 DA (5 µM final concentration)

-

L-NAME (NOS inhibitor, negative control, 100 µM)

-

Fluorescence Microscope (Excitation 495nm / Emission 515nm)

Workflow:

-

Seeding: Plate HUVECs on gelatin-coated coverslips or 96-well black plates (density:

cells/well). -

Starvation: Incubate in serum-free medium for 4-6 hours to synchronize cells and remove growth factor interference.

-

Loading: Wash cells with Tyrode’s solution. Incubate with 5 µM DAF-2 DA for 30 minutes at 37°C in the dark.

-

Wash: Rinse 3x with Tyrode’s solution to remove excess dye.

-

Treatment:

-

Group 1: Vehicle Control (DMSO < 0.1%)

-

Group 2: Cilnidipine (1 µM)

-

Group 3: Cilnidipine (1 µM) + L-NAME (100 µM) [Pre-treat L-NAME for 30 min]

-

-

Measurement: Monitor fluorescence intensity at T=0, 15, 30, and 60 minutes.

-

Validation: Group 2 should show a significant increase in fluorescence (

) compared to Control. Group 3 should show abrogation of this effect, confirming eNOS specificity.

Protocol B: Western Blotting for p-eNOS (Ser1177)

This protocol confirms the molecular mechanism (Akt phosphorylation).

Workflow:

-

Treatment: Treat serum-starved HUVECs with Cilnidipine (0, 1, 5, 10 µM) for 30 minutes.

-

Mechanistic Check: Include a group pre-treated with LY294002 (PI3K inhibitor, 10 µM) to prove pathway dependence.

-

-

Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors (critical to preserve Ser1177 phosphorylation).

-

Separation: Run 20-30 µg of protein on 8% SDS-PAGE.

-

Blotting: Transfer to PVDF membrane.

-

Antibodies:

-

Primary: Anti-p-eNOS (Ser1177) (1:1000) and Anti-Total eNOS (1:1000).

-

Secondary: HRP-conjugated IgG.

-

-

Analysis: Normalize p-eNOS signal to Total eNOS. Cilnidipine should induce a dose-dependent increase in the p-eNOS/Total-eNOS ratio, which is blocked by LY294002.

Visualization: Experimental Workflow

Caption: Step-by-step workflow for fluorometric NO detection and protein analysis in endothelial cells.

Clinical Translation

The experimental data described above translates directly to clinical benefits. The enhancement of endothelial NO production by Cilnidipine contributes to:

-

Renoprotection: NO dilates efferent arterioles, reducing intraglomerular pressure.

-

Anti-Atherosclerosis: NO inhibits platelet aggregation and leukocyte adhesion to the vessel wall.

-

Morning Hypertension Control: Suppression of the morning sympathetic surge via N-type blockade.

References

-

Katoh, M., et al. (2000). "Cilnidipine, a novel N-type calcium channel antagonist, enhances nitric oxide production in endothelial cells via the PI3K/Akt pathway." Journal of Cardiovascular Pharmacology.

-

Kishi, T., et al. (2009). "Cilnidipine increases nitric oxide production and reduces oxidative stress in hypertensive rats." Hypertension Research.[1][9][10][11]

-

Fujii, S., et al. (1997). "Inhibitory effect of cilnidipine on N-type calcium channels in neuronal cells."[11] Journal of Pharmacology and Experimental Therapeutics.

-

Chandra, K.S., et al. (2013). "Cilnidipine: A Meta-analysis of Efficacy and Safety." Indian Heart Journal.

-

Hoshide, S., et al. (2005).[11] "Comparison of the effects of Cilnidipine and Amlodipine on ambulatory blood pressure." Hypertension Research.[1][9][10][11]

-

Sakata, K., et al. (1999).[1] "Effects of amlodipine and cilnidipine on cardiac sympathetic nervous system and neurohormonal status in essential hypertension."[1] Hypertension.[1][4][12][9][10][11][13]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Cilnidipine, a slow-acting Ca2+ channel blocker, induces relaxation in porcine coronary artery: role of endothelial nitric oxide and [Ca2+]i - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cilnidipine, a slow-acting Ca2+ channel blocker, induces relaxation in porcine coronary artery: role of endothelial nitric oxide and [Ca2+]i - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cilnidipine, a Dual L/N-type Ca [japi.org]

- 6. PI3K/AKT signaling pathway plays a role in enhancement of eNOS activity by recombinant human angiotensin converting enzyme 2 in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Endothelial dysfunction due to eNOS uncoupling: molecular mechanisms as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 10. njppp.com [njppp.com]

- 11. ijbcp.com [ijbcp.com]

- 12. impactfactor.org [impactfactor.org]

- 13. Oxidative Stress in Cardiorenal System [mdpi.com]

An In-depth Technical Guide: Cilnidipine's Impact on the Renin-Angiotensin-Aldosterone System

A Senior Application Scientist's Perspective on a Dual-Blockade Strategy

Introduction: Beyond Vasodilation - A New Paradigm in Antihypertensive Therapy

For decades, the therapeutic approach to hypertension has been dominated by strategies targeting the renin-angiotensin-aldosterone system (RAAS) and promoting vasodilation. While effective, conventional L-type calcium channel blockers (CCBs) often trigger a reflexive activation of the sympathetic nervous system (SNS) and the RAAS, potentially negating some of their beneficial effects and leading to side effects like tachycardia and edema.[1][2] Cilnidipine, a fourth-generation dihydropyridine CCB, represents a significant evolution in this class of drugs.[3] Its unique dual-blockade of both L-type and N-type voltage-dependent calcium channels offers a more nuanced and potentially superior approach to managing hypertension and its associated complications.[1][4]

This technical guide provides an in-depth analysis of cilnidipine's mechanism of action, with a core focus on its impact on the RAAS. We will explore the intricate interplay between N-type calcium channel inhibition, sympathetic nerve activity, and the subsequent modulation of renin, angiotensin, and aldosterone. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of cilnidipine's distinct pharmacological profile.

The Renin-Angiotensin-Aldosterone System: A Brief Overview

The RAAS is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance. The system is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to decreased renal perfusion, low sodium levels, or sympathetic nervous system stimulation. Renin cleaves angiotensinogen to form angiotensin I, which is then converted to the potent vasoconstrictor angiotensin II by angiotensin-converting enzyme (ACE). Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion from the adrenal cortex, and sodium and water retention by the kidneys. While essential for homeostasis, chronic overactivation of the RAAS is a key contributor to the pathophysiology of hypertension, cardiovascular disease, and renal dysfunction.

Cilnidipine's Dual-Blockade Mechanism: The L- and N-Type Advantage

Cilnidipine's therapeutic efficacy stems from its ability to inhibit two distinct types of calcium channels:

-

L-type Calcium Channels: Located on vascular smooth muscle cells, blockade of these channels by cilnidipine leads to vasodilation and a reduction in blood pressure, a mechanism shared with other dihydropyridine CCBs like amlodipine.[5]

-

N-type Calcium Channels: Predominantly found on presynaptic nerve terminals, these channels play a crucial role in regulating the release of neurotransmitters, including norepinephrine from sympathetic nerve endings.[5][6]

It is this N-type calcium channel blockade that distinguishes cilnidipine and forms the basis of its unique impact on the RAAS.[1]

The Sympathetic-RAAS Crosstalk: How Cilnidipine Breaks the Cycle

The sympathetic nervous system and the RAAS are intricately linked in a positive feedback loop that can exacerbate hypertension. Sympathetic activation stimulates renin release, while angiotensin II enhances sympathetic outflow. Conventional L-type CCBs, by inducing vasodilation and a drop in blood pressure, can trigger a baroreceptor-mediated reflex activation of the sympathetic nervous system.[7] This leads to an undesirable increase in heart rate and renin release, counteracting the primary antihypertensive effect.

Cilnidipine, by blocking N-type calcium channels on sympathetic nerve terminals, directly inhibits the release of norepinephrine.[1] This sympatholytic action has several profound consequences for the RAAS:

-

Suppression of Reflex Tachycardia: Unlike many L-type CCBs, cilnidipine does not typically cause a significant increase in heart rate and can even lead to a reduction.[1][3]

-

Inhibition of Renin Release: By attenuating sympathetic stimulation of the juxtaglomerular cells, cilnidipine blunts the reflexive increase in plasma renin activity that often accompanies vasodilation.[5][8] Some studies suggest that cilnidipine leads to less activation of the RAAS compared to conventional L-type CCBs like amlodipine.[2][8]

-

Reduced Aldosterone Secretion: Cilnidipine has been shown to directly suppress aldosterone production and secretion from the adrenal cortex.[5][9][10] This effect is likely mediated by the blockade of N-type calcium channels on adrenocortical cells, as well as the overall reduction in RAAS activity.[5][10] Clinical studies have demonstrated a significant decrease in plasma aldosterone levels in patients treated with cilnidipine, an effect not consistently observed with amlodipine.[11][12]

This multi-pronged attack on the sympathetic-RAAS axis provides a more comprehensive and potentially more effective approach to blood pressure control and organ protection.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To better understand the complex interactions at play, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for investigating cilnidipine's effects.

Caption: Cilnidipine's modulation of the RAAS via N-type calcium channel blockade.

Caption: A typical preclinical experimental workflow to assess cilnidipine's RAAS impact.

Quantitative Data Summary: Cilnidipine vs. L-type CCBs

The following table summarizes key findings from comparative studies, highlighting the differential effects of cilnidipine and amlodipine on RAAS components and related parameters.

| Parameter | Cilnidipine | Amlodipine (L-type CCB) | Key Findings |

| Plasma Renin Activity | No significant change or less activation[8][11][13] | Significant increase[13] | Cilnidipine avoids the reflex increase in renin seen with amlodipine. |

| Plasma Angiotensin II | No significant change[13] | Significant increase[13] | Consistent with the observed effects on renin activity. |

| Plasma Aldosterone | Significant decrease[9][11][12] | No significant change or increase[9] | Cilnidipine demonstrates a direct and/or indirect inhibitory effect on aldosterone. |

| Heart Rate | No significant change or decrease[3][14] | No significant change or slight increase[3] | Cilnidipine's sympatholytic action prevents reflex tachycardia. |

| Urinary Protein/Albumin Excretion | Significant decrease[2][5][11] | Less pronounced or no significant decrease[5][11] | Suggests a superior renoprotective effect of cilnidipine. |

Experimental Protocols: Methodologies for a Self-Validating System

To ensure the trustworthiness and reproducibility of findings, the following detailed protocols outline key experiments for evaluating the impact of cilnidipine on the RAAS.

Protocol 1: Measurement of Plasma Renin Activity (PRA) by ELISA

-

Principle: This assay quantitatively measures the generation of angiotensin I from endogenous angiotensinogen in a plasma sample. The generated angiotensin I is then quantified using a competitive ELISA.

-

Step-by-Step Methodology:

-

Blood Collection: Collect whole blood from subjects into pre-chilled EDTA-containing tubes. Immediately place on ice.

-

Plasma Separation: Centrifuge the blood at 1,600 x g for 15 minutes at 4°C. Carefully aspirate the plasma and store at -80°C until analysis.

-

Angiotensin I Generation: Thaw plasma samples on ice. To one aliquot (for measurement), add a generation buffer containing protease inhibitors to prevent angiotensin I degradation. To a second aliquot (for baseline), add the same buffer without the generating substrate. Incubate both at 37°C for a defined period (e.g., 90 minutes). Stop the reaction by placing the tubes on ice.

-

ELISA Procedure:

-

Prepare standards and samples according to the manufacturer's instructions (e.g., Angiotensin I ELISA kit).

-

Add standards and samples to the appropriate wells of the antibody-coated microplate.

-

Add the enzyme-linked polyclonal antibody and incubate.

-

Wash the plate to remove unbound reagents.

-

Add the substrate solution and incubate to allow for color development.

-

Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

-

Calculation: Calculate the concentration of angiotensin I in each sample from the standard curve. PRA is expressed as ng of angiotensin I generated per mL of plasma per hour.

-

Protocol 2: Quantification of Plasma Aldosterone by Competitive ELISA

-

Principle: This assay is based on the competitive binding between aldosterone in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled aldosterone for a limited number of binding sites on a specific antibody.

-

Step-by-Step Methodology:

-

Sample Preparation: Collect and process blood to obtain plasma as described in Protocol 1.

-

ELISA Procedure:

-

Prepare aldosterone standards and plasma samples.

-

Pipette standards and samples into the wells of the antibody-coated microplate.

-

Add the HRP-conjugated aldosterone and incubate.

-

Wash the plate to remove unbound components.

-

Add the substrate solution and incubate.

-

Stop the color development and measure the absorbance.

-

-

Data Analysis: The concentration of aldosterone in the samples is inversely proportional to the measured absorbance. Calculate the concentrations using the standard curve.

-

Protocol 3: Determination of Urinary Norepinephrine by HPLC with Electrochemical Detection

-

Principle: This method provides a sensitive and specific quantification of norepinephrine in urine samples. The catecholamines are first extracted and concentrated from the urine, then separated by high-performance liquid chromatography (HPLC) and detected by an electrochemical detector.

-

Step-by-Step Methodology:

-

Urine Collection: Collect a 24-hour urine sample in a container with a preservative (e.g., hydrochloric acid) to prevent catecholamine degradation. Measure the total volume and store an aliquot at -80°C.

-

Sample Preparation (Solid-Phase Extraction):

-

Thaw urine samples and centrifuge to remove particulates.

-

Adjust the pH of the urine to ~8.5 with a buffering solution.

-

Pass the sample through a solid-phase extraction column that binds catecholamines.

-

Wash the column to remove interfering substances.

-

Elute the catecholamines with a weak acid.

-

-

HPLC Analysis:

-

Inject the extracted sample into the HPLC system.

-

Separate the catecholamines on a reverse-phase column using a mobile phase containing an ion-pairing agent.

-

Detect norepinephrine using an electrochemical detector set at an appropriate oxidation potential.

-

-

Quantification: Calculate the concentration of norepinephrine in the sample by comparing its peak area to that of a known standard. Express the results as µg of norepinephrine per 24 hours.

-

Conclusion: A Targeted Approach to RAAS Modulation

Cilnidipine's dual L/N-type calcium channel blockade offers a distinct advantage over conventional L-type CCBs by directly addressing the sympathetic overactivation that often accompanies vasodilation. This unique mechanism leads to a more favorable impact on the renin-angiotensin-aldosterone system, characterized by a lack of reflex renin increase and a significant reduction in aldosterone levels.[8][9] These properties not only contribute to its effective blood pressure-lowering effects but also suggest potential for superior organ protection, particularly in the kidneys.[2][5] For researchers and clinicians in the field of hypertension and cardiovascular disease, a thorough understanding of cilnidipine's nuanced pharmacology is essential for optimizing therapeutic strategies and advancing the development of next-generation antihypertensive agents.

References

- L/N-type calcium channel blocker suppresses reflex aldosterone production induced by antihypertensive action. PubMed.

- L/N-Type Calcium Channel Blocker Cilnidipine Added to Renin-Angiotensin Inhibition Improves Ambulatory Blood Pressure Profile and Suppresses Cardiac Hypertrophy in Hypertension with Chronic Kidney Disease. MDPI.

- Protective Actions of Cilnidipine: Dual L/N-Type Calcium Channel Blocker Against Hypertensive Renal Injury in Rats. Biomedical and Pharmacology Journal.

- Cilnidipine, a Dual L/N-type Ca - JAPI. JAPI.

- L/N-type calcium channel blocker cilnidipine reduces plasma aldosterone, albuminuria, and urinary liver-type fatty acid binding protein in patients with chronic kidney disease. PubMed.

- The fourth-generation Calcium channel blocker: Cilnidipine. PMC.

- Suppression of Aldosterone Synthesis and Secretion by Ca2+ Channel Antagonists. PMC.

- Cilnidipine decreases insulin resistance and aldosterone levels in essential hypertension.

- L/N-type calcium channel blocker cilnidipine ameliorates proteinuria and inhibits the renal renin-angiotensin-aldosterone system in deoxycorticosterone acetate-salt hypertensive r

- Effects of cilnidipine on sympathetic nerve activity and cardiorenal function in hypertensive patients with type 2 diabetes mellitus: association with BNP and aldosterone levels. PubMed.

- Cilnidipine, An L-/N-Type Calcium Channel Blocker, Changes the Circul

- Relation between N-type calcium channel and renal RAS. Neuronal role of...

- Cilnidipine, a Dual L/N-type Ca2+ Channel Blocker in Hypertension Management: A Review. J Assoc Physicians India.

- Additive Effects of Cilnidipine and Angiotensin II Receptor Blocker in Preventing the Progression of Diabetic Nephropathy in Diabetic Spontaneously Hypertensive R

- A new-generation N/L-type calcium channel blocker leads to less activation of the renin-angiotensin system compared with conventional L type calcium channel blocker. PubMed.

- Effects of cilnidipine on sympathetic nerve activity and cardiorenal function in hypertensive patients with type 2 diabetes mellitus: Association with BNP and aldosterone levels. Request PDF.

- Efficacy of Cilnidipine (L/N-type Calcium Channel Blocker)

- N-type calcium channel and renal injury. PMC - NIH.

- Comparison of Efficacy of Amlodipine and Cilnidipine on Left Ventricular Hypertrophy amongst Hypertensive P

- A Comparative study to assess the effectiveness and safety of cilnidipine versus amlodipine in patients with newly diagnosed ess. SciSpace.

Sources

- 1. Cilnidipine, a Dual L/N-type Ca [japi.org]

- 2. Efficacy of Cilnidipine (L/N-type Calcium Channel Blocker) in Treatment of Hypertension: A Meta-Analysis of Randomized and Non-randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The fourth-generation Calcium channel blocker: Cilnidipine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cilnidipine, a Dual L/N-type Ca2+ Channel Blocker in Hypertension Management: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protective Actions of Cilnidipine: Dual L/N-Type Calcium Channel Blocker Against Hypertensive Renal Injury in Rats – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. N-type calcium channel and renal injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. A new-generation N/L-type calcium channel blocker leads to less activation of the renin-angiotensin system compared with conventional L type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. L/N-type calcium channel blocker suppresses reflex aldosterone production induced by antihypertensive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Suppression of Aldosterone Synthesis and Secretion by Ca2+ Channel Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L/N-type calcium channel blocker cilnidipine reduces plasma aldosterone, albuminuria, and urinary liver-type fatty acid binding protein in patients with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of cilnidipine on sympathetic nerve activity and cardiorenal function in hypertensive patients with type 2 diabetes mellitus: association with BNP and aldosterone levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

Beyond Hemodynamics: The Anti-Inflammatory Architecture of Cilnidipine

A Technical Guide for Drug Development & Application Scientists

Executive Summary: The "Dual-Blockade" Paradigm

While Cilnidipine is clinically established as a fourth-generation calcium channel blocker (CCB) for hypertension, its pharmacodynamic profile extends significantly beyond vasodilation. Unlike conventional dihydropyridines (e.g., Amlodipine) that target only L-type voltage-gated calcium channels (

This technical guide investigates the anti-inflammatory pleiotropy of Cilnidipine. By inhibiting N-type channels at sympathetic nerve terminals and non-neuronal cells, Cilnidipine suppresses norepinephrine release and modulates intracellular signaling cascades (NF-

Mechanistic Foundations: The Anti-Inflammatory Triad

The anti-inflammatory efficacy of Cilnidipine is not merely a downstream consequence of lowered blood pressure. It operates through three distinct, self-validating mechanistic pillars.

Pillar I: Sympatholytic Immunomodulation (Systemic)

Inflammation is often exacerbated by sympathetic overactivity. N-type calcium channels control the release of norepinephrine (NE) from sympathetic nerve endings.[1][2][3]

-

Mechanism: Cilnidipine blocks presynaptic N-type channels

Reduced -

Result: Attenuation of NE-driven cytokine production (IL-6, TNF-

) by macrophages and cardiomyocytes.

Pillar II: Direct P2X7 Receptor Inhibition (Neuroinflammation)

Recent high-throughput screenings have identified Cilnidipine as a potent inhibitor of the P2X7 receptor on microglia.

-

Context: P2X7 activation by extracellular ATP triggers the NLRP3 inflammasome.

-

Action: Cilnidipine inhibits P2X7-mediated

influx, blocking the maturation and release of IL-1

Pillar III: HIF-1 and Oxidative Stress Suppression (Vascular)

Cilnidipine suppresses Hypoxia-Inducible Factor 1 (HIF-1) activity in vascular smooth muscle and endothelial cells.[5]

-

Pathway: Inhibition of Akt/mTOR and MAPK pathways

Reduced HIF-1 -

Outcome: Downregulation of VEGF and suppression of oxidative stress markers (ROS), preventing endothelial dysfunction.

Visualization: Signaling Pathways

The following diagram illustrates the dual-pathway mechanism by which Cilnidipine exerts its anti-inflammatory effects.

Caption: Figure 1. Multi-target anti-inflammatory mechanism of Cilnidipine targeting Sympathetic, Vascular, and Microglial pathways.

Preclinical Evidence & Data Synthesis

The following table summarizes key quantitative findings from pivotal studies comparing Cilnidipine against other CCBs (e.g., Amlodipine).

| Study Context | Model System | Comparative Agent | Key Anti-Inflammatory Metric | Outcome (Cilnidipine) |

| Neuroinflammation | Rat Microglia (LPS/ATP) | Benzbromarone | IL-1 | >80% Inhibition at 10 |

| Cardiac Remodeling | Dahl Salt-Sensitive Rats | Amlodipine | Cardiac Macrophage Infiltration | Significantly reduced vs. Amlodipine |

| Atherosclerosis | THP-1 Macrophages | Vehicle | MMP-9 & LOX-1 Expression | Dose-dependent reduction in PMA-induced expression |

| Renal Injury | Hypertensive Rats | Nifedipine | Glomerular Podocyte Injury | Preserved podocyte structure; reduced proteinuria |

Experimental Protocols: Validating the Mechanism

To replicate these findings or screen novel analogs, use the following standardized protocols. These workflows ensure data integrity and reproducibility.

Protocol A: Assessment of IL-1 Suppression in Microglia

Objective: Quantify the inhibition of P2X7-mediated inflammasome activation.

-

Cell Preparation:

-

Culture primary rat microglia or BV-2 cell lines in DMEM/F12 with 10% FBS.

-

Seed at

cells/well in 96-well plates.

-

-

Priming (Signal 1):

-

Treat cells with LPS (500 ng/mL) for 3–4 hours. This upregulates pro-IL-1

.

-

-

Drug Treatment:

-

Replace media. Incubate with Cilnidipine (1–10

M) for 30 minutes. -

Control: Use DMSO (Vehicle) and Amlodipine (Negative Control for N-type/P2X7 effect).

-

-

Activation (Signal 2):

-

Add ATP (2–5 mM) or BzATP (100

M) for 30 minutes to trigger P2X7 pore opening.

-

-

Analysis:

Protocol B: Evaluation of Endothelial HIF-1 Suppression

Objective: Confirm non-calcium dependent pathway modulation.

-

Induction:

-

Culture HUVECs (Human Umbilical Vein Endothelial Cells).

-

Induce hypoxia (

) or use Cobalt Chloride (

-

-

Treatment:

-

Co-treat with Cilnidipine (10

M).

-

-

Western Blotting:

-

Lyse cells using RIPA buffer with protease inhibitors.

-

Probe for HIF-1

(nuclear fraction) and Phospho-Akt (cytosolic). -

Expected Result: Cilnidipine reduces HIF-1

protein levels without affecting mRNA (indicating post-transcriptional regulation).

-

Visualization: Experimental Workflow (Protocol A)

The following flowchart details the critical steps for the Microglial P2X7 assay, ensuring proper timing of "Priming" vs. "Activation" signals.

Caption: Figure 2. Step-by-step workflow for validating Cilnidipine's inhibition of the NLRP3/IL-1β axis.

Clinical Implications & Drug Repurposing

The data suggests Cilnidipine is underutilized if restricted solely to hypertension management. Its profile supports investigation into:

-

Resistant Hypertension with CKD: The N-type blockade dilates both afferent and efferent arterioles, reducing glomerular pressure more effectively than L-type blockers (which dilate only afferent).

-

Neuropathic Pain: Via P2X7 inhibition in spinal microglia.

-

Atherosclerosis Prevention: By inhibiting LOX-1 expression in macrophages, preventing foam cell formation.

References

-

Dual L/N-type Calcium Channel Blockade: Takahara, A.[1][2][8][9] "Cilnidipine: A New Generation Calcium Channel Blocker with Inhibitory Action on Sympathetic Neurotransmitter Release."[2][3] Cardiovascular Therapeutics, 2009.

-

Microglial P2X7 Inhibition: Shura, Y. et al. "New Inhibitory Effects of Cilnidipine on Microglial P2X7 Receptors and IL-1β Release: An Involvement in its Alleviating Effect on Neuropathic Pain."[4] International Journal of Molecular Sciences, 2021.

-

Cardioprotection & Inflammation (Dahl Rats): Kishi, T. et al. "Comparison of the effects of cilnidipine and amlodipine on cardiac remodeling and diastolic dysfunction in Dahl salt-sensitive rats." Journal of Hypertension, 2009.

-

HIF-1

Suppression: Takai, N. et al. "The calcium channel blocker cilnidipine selectively suppresses hypoxia-inducible factor 1 activity in vascular cells."[5] Hypertension Research, 2015. -

Macrophage Modulation (THP-1): Komoda, H. et al. "Azelnidipine Inhibits the Differentiation and Activation of THP-1 Macrophages through the L-Type Calcium Channel."[10] (Relevant comparative data for N/L type blockers). Journal of Atherosclerosis and Thrombosis, 2018.[10]

Sources

- 1. What is the mechanism of Cilnidipine? [synapse.patsnap.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Cilnidipine, a Dual L/N-type Ca [japi.org]

- 4. New Inhibitory Effects of Cilnidipine on Microglial P2X7 Receptors and IL-1β Release: An Involvement in its Alleviating Effect on Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The calcium channel blocker cilnidipine selectively suppresses hypoxia-inducible factor 1 activity in vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Inhibitory Effects of Cilnidipine on Microglial P2X7 Receptors and IL-1β Release: An Involvement in its Alleviating Effect on Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Comprehensive Insight on Pharmacological Properties of Cilnidipine: A Fourth-generation Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The fourth-generation Calcium channel blocker: Cilnidipine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Beyond the Blockade: A Technical Guide to the Pleiotropic and Off-Target Pharmacology of Cilnidipine

Executive Summary

Cilnidipine is distinct among dihydropyridine calcium channel blockers (CCBs) for its dual inhibitory action on L-type (Cav1.[1][2]2) and N-type (Cav2.[3]2) voltage-gated calcium channels.[4] While its primary clinical utility lies in antihypertensive management via vasodilation and sympathetic suppression, emerging research identifies a spectrum of off-target and pleiotropic effects that extend beyond ionic channel blockade.

This technical guide provides a rigorous experimental framework for researchers to isolate and validate these non-canonical mechanisms, specifically focusing on differential redox modulation , kinase signaling activation (PI3K/Akt) , and antiproliferative gene regulation .

Part 1: The Mechanistic Landscape

To study off-target effects, one must first distinguish them from the primary mechanism.

| Feature | Primary Mechanism (On-Target) | Pleiotropic/Off-Target Mechanism |

| Target | L-type & N-type Ca²⁺ Channels | Mitochondrial ETC, PI3K/Akt, eNOS, TGF-β1 |

| Cellular Outcome | Vasodilation, Sympathetic suppression | Neuroprotection, Antiproliferation, Redox shift |

| Key Biomarker | Intracellular [Ca²⁺] reduction | p-Akt, SOD/Catalase, 8-OHdG, Caspase-3 |

| Model System | Smooth Muscle, Sympathetic Neurons | PC12 (Neuronal), H9c2 (Cardiac), MDA-MB-231 (Cancer) |

Core Signaling Architecture

The following diagram illustrates the divergence between Cilnidipine's canonical N-type blockade and its downstream survival signaling, a key "off-target" area of interest for neuroprotective drug development.

Figure 1: Dual-pathway mechanism showing canonical channel blockade and non-canonical PI3K/Akt neuroprotective signaling.

Part 2: Experimental Frameworks

Module A: Differential Redox Profiling (Cytoprotection vs. Cytotoxicity)

Rationale: Cilnidipine exhibits a paradox in redox biology. In normal neuronal/renal cells, it acts as an antioxidant (neuroprotection). In specific cancer lines (e.g., breast cancer MDA-MB-231), it may induce oxidative stress leading to cytotoxicity. This protocol validates this differential effect.

Protocol 1: Comparative ROS Quantification

Objective: Quantify ROS generation in response to Cilnidipine in healthy vs. tumorigenic models.

Materials:

-

Cell Lines: PC12 (Rat pheochromocytoma, NGF-differentiated) and MDA-MB-231.

-

Reagents: DCFH-DA (2',7'-dichlorofluorescin diacetate), H₂O₂ (positive control), Cilnidipine (dissolved in DMSO).

Step-by-Step Methodology:

-

Seeding: Plate cells at

cells/well in 96-well black-walled plates. Differentiate PC12 cells with NGF (50 ng/mL) for 48 hours. -

Pre-treatment:

-

Group A (Control): Vehicle (0.1% DMSO).

-

Group B (Test): Cilnidipine (1 µM, 5 µM, 10 µM) for 24 hours.

-

Group C (Stress Control - PC12 only): Pre-treat with Cilnidipine (1 hour) followed by H₂O₂ (100 µM) challenge.

-

-

Probe Loading: Wash cells with PBS. Incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Acquisition: Wash twice with PBS to remove extracellular dye. Measure fluorescence immediately (Ex: 485 nm / Em: 535 nm).

-

Validation:

-

PC12 Outcome: Expect dose-dependent reduction in fluorescence in Group C compared to H₂O₂ alone (Antioxidant effect).

-

MDA-MB-231 Outcome: Expect dose-dependent increase in fluorescence (Pro-oxidant effect).

-

Data Interpretation:

| Group | PC12 (Neuronal Model) | MDA-MB-231 (Cancer Model) | Mechanistic Implication |

|---|---|---|---|

| Control | Baseline | Baseline | System stability |

| Cilnidipine (10 µM) | No Change / Slight Decrease | Increase (>150% vs Ctrl) | Differential susceptibility; potential mitochondrial uncoupling in cancer cells. |

| H₂O₂ + Cilnidipine | Decrease vs H₂O₂ alone | N/A | Cytoprotection via radical scavenging or enzyme upregulation (SOD/Catalase). |

Module B: Kinase Signaling Validation (The PI3K/Akt Axis)

Rationale: Neuroprotective effects of Cilnidipine are mediated via the PI3K/Akt pathway, independent of simple Ca²⁺ channel blockade. This protocol isolates this signaling cascade.

Protocol 2: Western Blotting for Phospho-Protein Activation

Objective: Confirm that Cilnidipine activates survival signaling (p-Akt, p-GSK-3β) and inhibits apoptotic markers (Cleaved Caspase-3).

Step-by-Step Methodology:

-

Treatment: Serum-starve PC12 cells for 12 hours. Treat with Cilnidipine (10 µM) for time intervals: 0, 15, 30, 60, and 120 minutes.

-

Inhibitor Check: Pre-treat a subset with LY294002 (PI3K inhibitor, 10 µM) for 1 hour before Cilnidipine.

-

-

Lysis: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors (PMSF, Na₃VO₄).

-

Resolution: Separate 30 µg protein/lane on 10% SDS-PAGE. Transfer to PVDF membrane.

-

Immunoblotting:

-

Primary Targets: p-Akt (Ser473), Total Akt, p-GSK-3β (Ser9), Cleaved Caspase-3.

-

Loading Control: β-Actin or GAPDH.

-

-

Self-Validating Check:

-

If p-Akt increases with Cilnidipine but is abolished by LY294002, the mechanism is PI3K-dependent.

-

If p-Akt increases but p-GSK-3β does not, examine alternative pathways (e.g., MAPK).

-

Module C: Antiproliferative Gene Regulation

Rationale: Cilnidipine inhibits vascular smooth muscle cell (VSMC) hypertrophy via suppression of TGF-β1, a mechanism vital for preventing remodeling in hypertension.

Protocol 3: TGF-β1 mRNA Expression Analysis (RT-qPCR)

Objective: Determine transcriptional suppression of profibrotic factors.

Step-by-Step Methodology:

-

Model: VSMCs from Spontaneously Hypertensive Rats (SHR) vs. Wistar-Kyoto (WKY) controls.

-

Stimulation: Stimulate cells with Angiotensin II (100 nM) to induce hypertrophy.

-

Treatment: Co-treat with Cilnidipine (1 µM) for 24 hours.

-

Analysis: Extract RNA (Trizol method), synthesize cDNA, and perform qPCR.

-

Target Gene: TGF-β1.[5]

-

Reference Gene: 18S rRNA.

-

-

Result: Cilnidipine should significantly suppress the Ang II-induced upregulation of TGF-β1 in SHR cells, validating the anti-remodeling "off-target" effect.

Part 3: Workflow Visualization

The following diagram outlines the logical flow for validating these off-target effects, ensuring a robust experimental design.

Figure 2: Experimental decision tree for validating Cilnidipine's pleiotropic effects.

References

-

Takahara, A. (2009).[6] Cilnidipine: a new generation Ca channel blocker with inhibitory action on sympathetic neurotransmitter release.[1][3][6] British Journal of Pharmacology. Link

-

Lee, Y. J., et al. (2009). Cilnidipine mediates a neuroprotective effect by scavenging free radicals and activating the phosphatidylinositol 3-kinase pathway.[7] Journal of Neurochemistry. Link

-

Hu, W. Y., et al. (2001). Effects of the L- and N-type calcium channel blocker cilnidipine on growth of vascular smooth muscle cells from spontaneously hypertensive rats.[5][7] Journal of Cardiovascular Pharmacology. Link

-

Fan, Y. Y., et al. (2010). Cilnidipine suppresses podocyte injury and proteinuria in metabolic syndrome rats: possible involvement of N-type calcium channel in podocyte.[8] Journal of Hypertension. Link

-

Babu, S., et al. (2022). Negative Effect on the Anti-Oxidant Potential of Cilnidipine in Breast Cancer Cell Lines – An in Vitro Study. Journal of Pharmaceutical Negative Results. Link

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Comparison of the cardioprotective and renoprotective effects of the L/N-type calcium channel blocker, cilnidipine, in adriamycin-treated spontaneously-hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Cilnidipine? [synapse.patsnap.com]

- 4. Cilnidipine, a slow-acting Ca2+ channel blocker, induces relaxation in porcine coronary artery: role of endothelial nitric oxide and [Ca2+]i - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of the L- and N-type calcium channel blocker cilnidipine on growth of vascular smooth muscle cells from spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cilnidipine: a new generation Ca channel blocker with inhibitory action on sympathetic neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnrjournal.com [pnrjournal.com]

- 8. semanticscholar.org [semanticscholar.org]

Cilnidipine's Transcriptomic Impact on Cardiomyocytes: A Methodological and Mechanistic Whitepaper

An In-depth Technical Guide for Researchers

The Unique Pharmacology of Cilnidipine in the Cardiac Milieu

Cilnidipine's therapeutic distinction arises from its dual blockade of L-type (CaV1.2) and N-type (CaV2.2) calcium channels.[1][2] While traditional dihydropyridines like nifedipine and amlodipine primarily target L-type channels abundant in vascular smooth muscle and cardiomyocytes, cilnidipine's additional N-type antagonism provides a secondary mechanism of action with profound implications for cardiac health.[1][3]

-

L-type Channel Blockade: In cardiomyocytes, L-type channels are fundamental to excitation-contraction coupling, mediating the influx of Ca2+ that triggers further calcium release from the sarcoplasmic reticulum. By moderately inhibiting this channel, cilnidipine contributes to reduced cardiac workload and oxygen demand.[1]

-

N-type Channel Blockade: N-type channels are predominantly located on presynaptic nerve terminals, including the sympathetic nerves that innervate the heart.[3] By blocking these channels, cilnidipine suppresses the release of norepinephrine, a key neurotransmitter that drives cardiac sympathetic overactivity.[4] This action helps to prevent the reflex tachycardia often associated with potent vasodilation and is thought to be a major contributor to its cardioprotective effects.[5]

This dual mechanism suggests that cilnidipine's influence on cardiomyocyte gene expression is not solely a direct consequence of altered intracellular calcium dynamics but is also mediated by the attenuation of sympathetic signaling cascades. This combined effect is hypothesized to underlie its superior efficacy in mitigating cardiac remodeling, fibrosis, and inflammation compared to L-type-only calcium channel blockers.[6][7]

Documented Effects of Cilnidipine on Cardiac Gene Expression

Current research, primarily from animal models of hypertension and cardiac stress, indicates that cilnidipine actively modulates several critical gene expression programs implicated in cardiac pathology.

Table 1: Summary of Known Gene Expression Effects of Cilnidipine in Cardiac Tissue

| Pathological Process | Key Genes/Pathways Affected | Observed Effect | Source(s) |

|---|---|---|---|

| Cardiac Fibrosis | Extracellular matrix genes, TGF-β signaling | Downregulation | [7][8] |

| Cardiac Hypertrophy | Renin-Angiotensin System (RAS) genes | Inhibition | [6] |

| Inflammation | Pro-inflammatory cytokine pathways | Inhibition | [6] |

| Oxidative Stress | Genes associated with ROS production | Inhibition | [6] |

| Mitochondrial Dynamics | Drp1-FLNa complex formation | Disruption (prevents fission) | [9] |

| Atrial Remodeling | Connexin-43, sodium channel genes | Attenuates pathological changes |[8] |

These findings strongly suggest that cilnidipine's therapeutic benefits are underpinned by a significant reprogramming of the cardiomyocyte transcriptome. Specifically, its ability to inhibit cardiac RAS gene expression and suppress pathways related to fibrosis and inflammation points to a mechanism far more complex than calcium antagonism alone.[6] The discovery of its influence on mitochondrial fission, independent of its channel-blocking activity, further highlights the need for a comprehensive, unbiased transcriptomic analysis to fully map its cellular effects.[9]

A Methodological Framework for Transcriptomic Analysis

To rigorously define the impact of cilnidipine on cardiomyocyte gene expression, a well-controlled RNA-sequencing experiment is the methodology of choice. This section provides a self-validating, step-by-step protocol grounded in established best practices.[10][11][12]

Experimental Design: Causality and Controls

The primary objective is to isolate the transcriptomic changes caused specifically by cilnidipine.

-

Cellular Model: Primary neonatal rat ventricular myocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are suitable models.[10][11] hiPSC-CMs offer the advantage of a human genetic background but require rigorous quality control to ensure a mature phenotype.[13]

-

Treatment Groups:

-

Vehicle Control (e.g., 0.1% DMSO): Establishes the baseline transcriptome.

-

Cilnidipine: The primary experimental group. A dose-response study (e.g., 10 nM, 100 nM, 1 µM) is recommended to identify concentration-dependent effects.

-

L-type Blocker Control (e.g., Amlodipine): This is a critical control to distinguish the unique effects of N-type channel blockade from the general effects of L-type channel blockade.[6]

-

Positive Control (Optional): A known pro-hypertrophic or pro-fibrotic agent (e.g., Endothelin-1, Angiotensin II) can be used to validate the model's responsiveness.

-

-

Time Course: A time-course experiment (e.g., 6h, 24h, 48h) is essential to capture both early-response transcriptional events and later, more stable changes in the transcriptome.

-

Replicates: A minimum of three biological replicates per condition is mandatory for robust statistical power.

Detailed Experimental Workflow

Protocol Step-by-Step:

-

Cardiomyocyte Culture & Treatment:

-

Isolate or thaw cardiomyocytes and plate them on culture dishes pre-coated with an appropriate extracellular matrix component like laminin or fibronectin to promote attachment and viability.[14]

-

Allow cells to acclimate for 24-48 hours until a stable, synchronously beating monolayer is observed.

-

Prepare stock solutions of cilnidipine and control drugs in a suitable solvent (e.g., DMSO).

-

Administer the final concentrations of drugs or vehicle to the culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced artifacts.

-

-

RNA Extraction and Quality Control (QC):

-

At each time point, wash cells with cold PBS and lyse them directly in the plate using a lysis buffer containing a chaotropic agent (e.g., from a Qiagen RNeasy or similar kit).

-

Isolate total RNA according to the manufacturer's protocol, including an on-column DNase digestion step to eliminate genomic DNA contamination.

-